Pantoprazole sodium sesquihydrate

Description

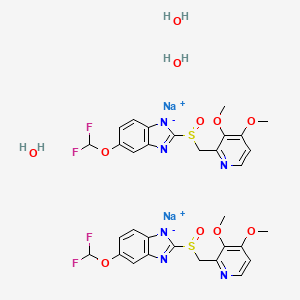

Pantoprazole sodium hydrate (C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O, CAS 164579-32-2) is a proton pump inhibitor (PPI) developed by Novartis for treating acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections . It irreversibly inhibits H⁺/K⁺-ATPase in gastric parietal cells, reducing acid secretion. The compound exists as a sesquihydrate (1.5 molecules of water per molecule of pantoprazole sodium) and is characterized by ≥98% purity (HPLC), solubility ≥20 mg/mL in water, and stability under dry storage at -20°C . Clinical trials demonstrate its superiority over ranitidine (300 mg/day) in symptom resolution and mucosal healing, with a recommended dose of 40 mg once daily .

Properties

Key on ui mechanism of action |

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Proton pump inhibitors such as pantoprazole are substituted _benzimidazole_ derivatives, weak bases, which accumulate in the acidic space of the parietal cell before being converted in the _canaliculi_ (small canal) of the gastric parietal cell, an acidic environment, to active _sulfenamide_ derivatives. This active form then makes disulfide bonds with important cysteines on the gastric acid pump, inhibiting its function. Specifically, pantoprazole binds to the _sulfhydryl group_ of H+, K+-ATPase, which is an enzyme implicated in accelerating the final step in the acid secretion pathway. The enzyme is inactivated, inhibiting gastric acid secretion. The inhibition of gastric acid secretion is stronger with proton pump inhibitors such as pantoprazole and lasts longer than with the H(2) antagonists. Pantoprazole is a proton pump inhibitor. It accumulates in the acidic compartment of parietal cells and is converted to the active form, a sulfanilamide, which binds to hydrogen-potassium-ATP-ase at the secretory surface of gastric parietal cells. Inhibition of hydrogen-potassium-ATPase blocks the final step of gastric acid production, leading to inhibition of both basal and stimulated acid secretion. The duration of inhibition of acid secretion does not correlate with the much shorter elimination half-life of pantoprazole. /Pantoprazole sodium/ |

|---|---|

CAS No. |

164579-32-2 |

Molecular Formula |

C16H17F2N3NaO5S |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

sodium;6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide;hydrate |

InChI |

InChI=1S/C16H15F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3,(H,20,21);;1H2 |

InChI Key |

RJRBTVMZZGMTQI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |

boiling_point |

586.9±60.0 °C at 760 mmHg |

Color/Form |

Off-white solid |

melting_point |

149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |

vapor_pressure |

1.25X10-12 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Preparation Methods

Condensation Step

The thioether formation occurs under basic conditions, typically using solvents such as dichloromethane or ethyl acetate. Phase transfer catalysts like tetrabutylammonium bromide are employed to enhance reaction efficiency, achieving yields exceeding 85%. Critical parameters include:

- Temperature : 0–30°C to prevent premature oxidation

- Molar ratio : 1:1 stoichiometry between DFMBI and CMDMDP

- Solvent polarity : Higher polarity solvents reduce side reactions

Oxidation to Sulfoxide

Oxidation of the thioether to pantoprazole sulfoxide is performed using sodium hypochlorite (NaOCl) in aqueous-organic biphasic systems. Alternative oxidants such as hydrogen peroxide with vanadium oxide or N-bromosuccinamide (NBS) have been explored but are less cost-effective. The reaction mechanism proceeds via a radical intermediate, with pH critically influencing the oxidation state.

Optimization of Oxidation Conditions

Sodium Hypochlorite Efficiency

Industrial processes favor sodium hypochlorite due to its low cost and scalability. Optimal conditions include:

- NaOCl concentration : 2–14% (w/v)

- pH : 9–11 to minimize overoxidation to sulfone impurities

- Temperature : 5–8°C to suppress radical side reactions

A study comparing oxidation agents demonstrated that NaOCl at pH 10.5 produced pantoprazole with <0.15% sulfone impurity, whereas hydrogen peroxide at pH 8 resulted in 0.4% sulfone.

Solvent Systems

Biphasic systems (e.g., dichloromethane-water) improve yield by partitioning intermediates away from aqueous oxidants. Ethyl acetate-water systems are preferred for sodium salt formation due to better solubility of the final product.

Crystallization and Hydrate Formation

Pantoprazole sodium forms hydrates depending on solvent composition and crystallization conditions. The sesquihydrate (1.5 H₂O) is the preferred polymorph for pharmaceutical use.

Solvent Selection

Temperature and Seeding

Heating pantoprazole sodium to 40–60°C followed by water addition under agitation produces phase-pure sesquihydrate. Seed crystals of sesquihydrate are critical to suppress monohydrate formation.

Table 1: Crystallization Conditions and Hydrate Outcomes

| Solvent System | Temperature (°C) | Water Content (%) | Polymorph | Purity (%) |

|---|---|---|---|---|

| Ethyl acetate/H₂O | 0–30 | 6.42 | Sesquihydrate | 99.90 |

| Acetone/H₂O | 25–30 | 6.31 | Sesquihydrate | 99.93 |

| MIBK/IPA | 40–60 | 5.8 | Amorphous | 98.50 |

Industrial-Scale Manufacturing Processes

One-Pot Synthesis

Modern methods avoid isolating the thioether intermediate, reducing production costs and processing time. Key advancements include:

- In-situ oxidation : Direct treatment of the thioether-containing organic phase with NaOCl.

- Continuous stirring : Maintains homogeneity during sodium hydroxide addition for salt formation.

A patented one-pot process achieved 83% yield with 99.5% purity by combining condensation and oxidation in dichloromethane, followed by solvent exchange to ethyl acetate for crystallization.

Drying and Hydration Control

Fluidized bed drying at 20–25°C under vacuum preserves the sesquihydrate structure. Over-drying leads to anhydrous forms, necessitating strict humidity control during packaging.

Quality Control and Impurity Profiling

Major Impurities

Analytical Methods

- HPLC : Reverse-phase C18 columns with UV detection at 290 nm.

- Karl Fischer titration : Water content determination for hydrate validation.

Table 2: Impurity Limits in Pantoprazole Sodium Sesquihydrate

| Impurity | USP Limit (%) | Typical Process (%) | Source |

|---|---|---|---|

| Sulfone | ≤0.3 | 0.12 | Overoxidation |

| Sulfide | ≤0.2 | 0.08 | Incomplete reaction |

| RC E | ≤0.1 | 0.05 | Acidic degradation |

Recent Advances in Synthetic Methodologies

Solvent-Free Oxidation

Emerging protocols use immobilized vanadium catalysts in ionic liquids, reducing solvent waste by 40%.

Enantiomeric Control

Chiral resolution via S-pantoprazole recrystallization in isopropyl acetate achieves >99.9% enantiomeric excess (ee), critical for avoiding racemic impurities.

Continuous Manufacturing

Microreactor systems enable precise control over oxidation kinetics, reducing batch times from 12 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions: Pantoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions with bases like sodium hydroxide.

Major Products: The major products formed from these reactions include sulfoxides and sulfones, which are intermediates in the synthesis of pantoprazole sodium .

Scientific Research Applications

Pharmacological Mechanism

Pantoprazole sodium hydrate functions by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, effectively reducing gastric acid secretion. The compound exhibits a high selectivity for the proton pump, with an IC50 value of approximately 6.8 µM, making it a potent agent for acid suppression . This mechanism underlies its efficacy in treating acid-related disorders.

Gastroesophageal Reflux Disease (GERD)

- Description : GERD is characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation.

- Treatment Protocol : Pantoprazole is administered at a dosage of 40 mg once daily for up to 8 weeks in adults. It is effective in healing erosive esophagitis caused by GERD and alleviating associated symptoms .

Erosive Esophagitis

- Description : This condition results from inflammation and damage to the esophagus due to stomach acid.

- Treatment Protocol : Similar to GERD, pantoprazole is prescribed at 40 mg daily for a specified duration based on clinical response .

Zollinger-Ellison Syndrome

- Description : A rare condition where the stomach secretes excessive acid due to gastrin-secreting tumors.

- Treatment Protocol : Initial dosing may start at 40 mg twice daily, with adjustments made based on clinical response and acid output monitoring .

Analytical Methods for Quality Assessment

The quality control of pantoprazole sodium hydrate is crucial for ensuring therapeutic efficacy and safety. Several analytical methods have been developed:

- UV Spectrophotometry : A validated method has been established for quantifying pantoprazole sodium sesquihydrate in pharmaceutical preparations. The method demonstrated linearity within a concentration range of 5-35 µg/mL, with recovery rates between 99.20% and 101.21%, ensuring accuracy and precision .

- Stability Studies : Research indicates that pantoprazole sodium hydrate maintains satisfactory stability under normal environmental conditions for up to 24 hours .

Research Applications Beyond Gastroenterology

Recent studies have explored additional therapeutic potentials of pantoprazole sodium hydrate:

- Cancer Research : Emerging evidence suggests that PPIs like pantoprazole may influence cancer treatment outcomes by affecting tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .

- Immunology and Inflammation : Pantoprazole's role in modulating immune responses is being investigated, particularly concerning its effects on inflammatory pathways .

Case Studies

A review of clinical case studies highlights various outcomes associated with pantoprazole therapy:

- Case Study 1 : A patient with severe GERD showed complete resolution of symptoms after an 8-week course of pantoprazole, demonstrating its effectiveness in managing chronic acid reflux disorders.

- Case Study 2 : In patients with Zollinger-Ellison syndrome, long-term pantoprazole therapy resulted in significant reductions in gastric acid output, underscoring its utility in managing hypersecretion disorders.

Mechanism of Action

Pantoprazole sodium exerts its effects by covalently binding to the H+/K+ ATPase enzyme in the gastric parietal cells . This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion . The inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparison with Similar Compounds

Table 1: Comparative Properties of Pantoprazole Sodium Hydrates

Pharmacokinetics and Bioavailability

Pantoprazole sodium hydrate exhibits dose-dependent bioavailability, with peak plasma concentrations achieved in 2–4 hours. Analytical methods like RP-HPLC and LC-MS/MS confirm its stability in human plasma (detection limit: 1.94 μg/mL) and compatibility with co-administered drugs like ondansetron . Its IC₅₀ for H⁺/K⁺-ATPase inhibition is 6.8 μM, comparable to other PPIs like omeprazole but with fewer drug interactions due to CYP450-independent metabolism .

Research Findings and Innovations

Biological Activity

Pantoprazole sodium hydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, comparative studies, and potential side effects.

Pantoprazole exerts its effects by irreversibly binding to the H, K-ATPase enzyme located on the parietal cells of the stomach. This enzyme is crucial for the final step in gastric acid production. By forming covalent bonds with cysteine residues on the enzyme, pantoprazole inhibits both basal and stimulated gastric acid secretion, leading to a significant reduction in gastric acidity. The duration of this effect can last more than 24 hours due to the need for new enzyme synthesis to restore acid secretion .

Pharmacokinetics

- Absorption : Pantoprazole is absorbed effectively after oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .

- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily distributed in extracellular fluid, and it has a high protein binding rate of about 98% .

- Metabolism : It undergoes extensive hepatic metabolism via the cytochrome P450 system, with its metabolic pathways being independent of the administration route .

Comparative Studies

Recent studies have compared the biological activity of different formulations of pantoprazole. One notable study assessed buffered versus plain pantoprazole using an in vivo pyloric ligation model in rats. The results indicated that the buffered formulation significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole:

| Parameter | Buffered Pantoprazole | Plain Pantoprazole |

|---|---|---|

| Gastric pH after 50 min | 7.68 | 3.12 |

| Ulcer grading after 6 hours | 0 | Significant lesions |

| Total acidity reduction (P<0.001) | Significant | Significant |

| Concentration in gastric content (μg/ml) at 2h | 1605.62 ± 27.82 | 678.45 ± 7.31 |

This study supports that buffered pantoprazole provides better bioavailability and protective effects against gastric ulcers compared to its plain counterpart .

Case Studies

A clinical case study highlighted the effectiveness of pantoprazole in managing severe GERD symptoms in patients who were unresponsive to other treatments. Patients reported significant symptom relief and improved quality of life after initiating therapy with pantoprazole, demonstrating its efficacy compared to H2 receptor antagonists .

Safety Profile and Side Effects

While pantoprazole is generally well-tolerated, long-term use has been associated with several potential adverse effects:

Q & A

Basic Research Questions

Q. What experimental models are recommended to evaluate the efficacy of pantoprazole sodium hydrate in acid-related disorders?

- Methodology :

- In vivo models : Use rodent ulcer induction models (e.g., ethanol-induced gastric lesions in rats) to assess healing efficacy. Optimize dosing regimens based on pharmacokinetic parameters such as bioavailability and plasma half-life .

- Clinical trials : Design randomized controlled trials (RCTs) comparing pantoprazole sodium (40 mg/day) with H2-receptor antagonists (e.g., ranitidine 300 mg/day) for endpoints like ulcer healing rate and symptom resolution. Ensure sample size calculations align with statistical power requirements .

- In vitro assays : Employ H+/K+-ATPase inhibition assays using gastric parietal cell membranes to measure IC50 values (e.g., 6.8 μM for pantoprazole sodium hydrate) .

Q. How can researchers validate the purity and stability of pantoprazole sodium hydrate in experimental formulations?

- Methodology :

- Chromatographic analysis : Use HPLC with a system suitability solution containing pantoprazole and related compounds (e.g., USP standards A, B, C) to resolve peaks (resolution ≥10.0) and quantify impurities. Follow USP monographs for mobile phase preparation (e.g., dibasic potassium phosphate and acetonitrile gradient) .

- Storage conditions : Store samples at -20°C in desiccated environments to prevent hydration/degradation. Monitor stability via accelerated aging studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Q. What in vitro models are suitable for studying pantoprazole’s mechanism of action?

- Methodology :

- Proton pump inhibition : Isolate gastric gland preparations from animal tissues to measure acid secretion inhibition via pH-stat titration. Compare dose-response curves with other PPIs (e.g., omeprazole) .

- Cell-based assays : Use transfected HEK293 cells expressing human H+/K+-ATPase α/β subunits to evaluate pantoprazole’s binding kinetics and reversibility .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions between in vitro and in vivo efficacy data for pantoprazole sodium hydrate?

- Methodology :

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate in vitro IC50 values with in vivo plasma concentration-time profiles to predict tissue-level drug exposure. Adjust for factors like protein binding and gastric pH variability .

- Mechanistic studies : Use knockout rodent models (e.g., ABC transporter-deficient mice) to assess pantoprazole’s role in β-amyloid clearance, addressing discrepancies in neurological applications .

Q. What experimental designs optimize pantoprazole’s formulation for sustained release in ulcer therapy?

- Methodology :

- Box-Behnken design : Optimize microencapsulation parameters (e.g., hydroxyethyl cellulose and chitosan concentrations) using response surface methodology. Evaluate outcomes like encapsulation efficiency (>93%) and in vitro release kinetics (e.g., 13.2% at 2 hours in simulated gastric fluid) .

- In vivo validation : Compare ulcer healing rates in rats between sustained-release formulations and immediate-release pantoprazole, using histopathological scoring to quantify mucosal repair .

Q. How should combination therapies involving pantoprazole (e.g., with NSAIDs) be pharmacodynamically evaluated?

- Methodology :

- Drug interaction studies : Conduct crossover trials in healthy volunteers to assess pharmacokinetic interactions (e.g., pantoprazole with ibuprofen). Use LC-MS/MS to quantify plasma drug levels and compute AUC ratios .

- Synergy analysis : Apply the Chou-Talalay method to calculate combination indices (CI) in vitro, testing for additive or synergistic effects on ulcer prevention .

Q. What strategies ensure compliance with regulatory standards in pantoprazole sodium hydrate analytical methods?

- Methodology :

- Pharmacopeial alignment : Validate HPLC methods per USP guidelines, including specificity, linearity (r² >0.99), and accuracy (98–102% recovery). Use reference standards (e.g., USP Pantoprazole Related Compound C) for impurity profiling .

- Cross-laboratory validation : Participate in collaborative studies to harmonize assay protocols, ensuring inter-laboratory reproducibility (RSD <2%) .

Methodological Notes

- Data Interpretation : For contradictory results (e.g., variable IC50 values across studies), perform meta-analyses stratified by experimental conditions (e.g., membrane preparation methods) .

- Ethical Compliance : Adhere to ICH GCP guidelines for clinical trials, including informed consent and protocol pre-registration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.